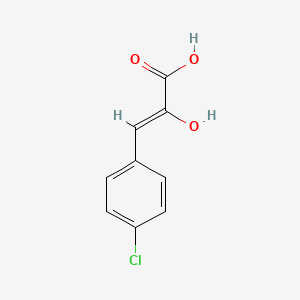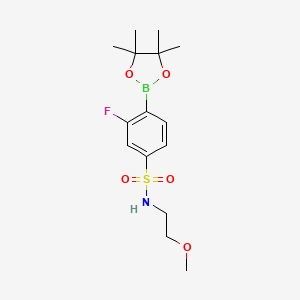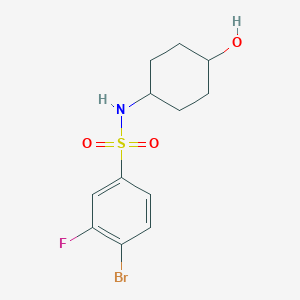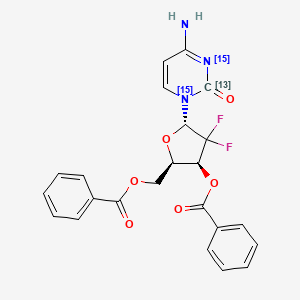
1'-Epi Gemcitabine-13C,15N2 3',5'-Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is a labeled intermediate of Gemcitabine, an antitumor compound. This compound is particularly significant in proteomics research due to its stable isotope labeling, which includes carbon-13 and nitrogen-15 isotopes . The molecular formula of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is C22(13C)H19F2N(15N)2O6, and it has a molecular weight of 474.39 .
Métodos De Preparación
The synthesis of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate involves multiple steps, starting from the parent compound Gemcitabine. The synthetic route typically includes the introduction of stable isotopes (13C and 15N) into the molecular structure. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired labeling. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the labeled compound .
Análisis De Reacciones Químicas
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Gemcitabine and its metabolites.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in cancer research to investigate the pharmacokinetics and pharmacodynamics of Gemcitabine.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate involves its incorporation into DNA during replication, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair .
Comparación Con Compuestos Similares
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is unique due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:
Gemcitabine: The parent compound, widely used as an antitumor agent.
2’,2’-Difluorodeoxycytidine: Another analog of Gemcitabine with similar antitumor properties.
5-Fluorouracil: A different antitumor agent used in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific applications and labeling techniques.
Propiedades
Fórmula molecular |
C23H19F2N3O6 |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
[(2R,3S,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21+/m1/s1/i22+1,27+1,28+1 |
Clave InChI |
ZPUUYUUQQGBHBU-ZWBGENAFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


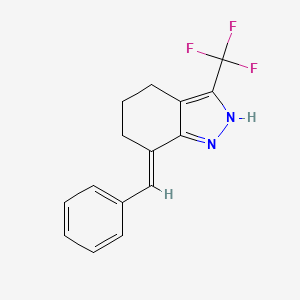
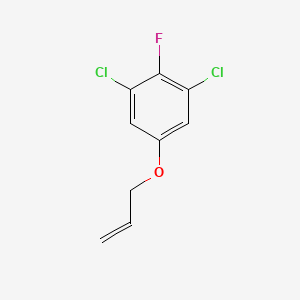
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
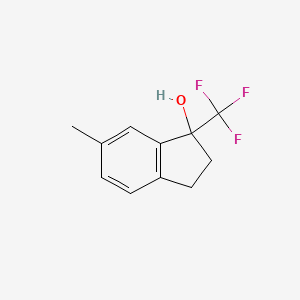
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

